3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE

CAS No.: 3414-69-5

Cat. No.: VC13570418

Molecular Formula: C14H17N3O2

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3414-69-5 |

|---|---|

| Molecular Formula | C14H17N3O2 |

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | 5-nitro-3-(piperidin-1-ylmethyl)-1H-indole |

| Standard InChI | InChI=1S/C14H17N3O2/c18-17(19)12-4-5-14-13(8-12)11(9-15-14)10-16-6-2-1-3-7-16/h4-5,8-9,15H,1-3,6-7,10H2 |

| Standard InChI Key | OUZMDCXVRKYIHS-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

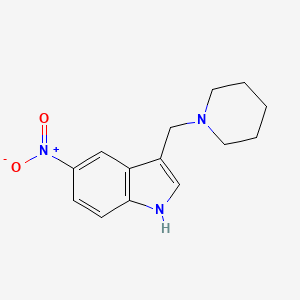

The systematic name for this compound is 3-[(piperidin-1-yl)methyl]-5-nitro-1H-indole, with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.31 g/mol . Its structure comprises an indole core substituted with a nitro group (-NO₂) at position 5 and a piperidinylmethyl group (-CH₂-C₅H₁₀N) at position 3 (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 3414-69-5 | |

| Molecular Weight | 259.31 g/mol | |

| Exact Mass | 259.1321 Da | – |

| XLogP3-AA (Predicted) | 2.8 | – |

| Hydrogen Bond Donors | 1 (indole NH) | |

| Hydrogen Bond Acceptors | 3 (nitro O, indole N) |

Structural and Electronic Features

The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the indole ring and influencing reactivity in electrophilic substitution reactions . The piperidinylmethyl group at position 3 contributes steric bulk and basicity due to the tertiary amine in the piperidine ring . Computational modeling of analogous indole derivatives suggests that the piperidinylmethyl side chain adopts a conformation that maximizes van der Waals interactions with hydrophobic receptor pockets .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 3-(1-piperidinylmethyl)-5-nitro-1H-indole can be achieved through sequential functionalization of the indole scaffold:

Nitration of Indole

Nitration at position 5 is typically performed using a mixture of nitric acid and sulfuric acid. For example, 5-nitroindole derivatives are synthesized via electrophilic aromatic substitution under controlled temperatures (0–5°C) .

Mannich Reaction for Piperidinylmethylation

Pharmacological and Biochemical Relevance

Serotonin Receptor Interactions

Structurally similar indole derivatives, such as L-772,405 (a 3-[3-(piperidin-1-yl)propyl]indole), exhibit high affinity for human 5-HT₁D receptors (Kᵢ = 1.2 nM) with 170-fold selectivity over 5-HT₁B receptors . Although direct data on 3-(1-piperidinylmethyl)-5-nitro-1H-indole are lacking, its structural motifs suggest potential activity at serotonin receptors, warranting further investigation.

Table 2: Comparative Receptor Affinity of Analogous Indoles

Metabolic Stability and Bioavailability

In rat models, piperidine-containing indoles like L-772,405 demonstrate excellent bioavailability (≥80% after subcutaneous administration) due to their balanced lipophilicity (XLogP ≈ 2.5) . The nitro group in 3-(1-piperidinylmethyl)-5-nitro-1H-indole may enhance metabolic stability by reducing oxidative degradation pathways .

Research Applications and Future Directions

Medicinal Chemistry

The nitro group serves as a versatile handle for further functionalization, such as reduction to an amine (-NH₂) for coupling reactions or conversion to a trifluoromethyl group (-CF₃) to enhance lipophilicity .

Neuropharmacology

Given the affinity of analogous indoles for 5-HT₁D receptors, this compound could be explored in migraine therapy models to assess vasoconstrictive and anti-inflammatory effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume